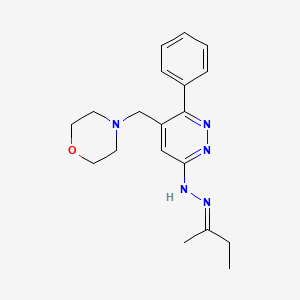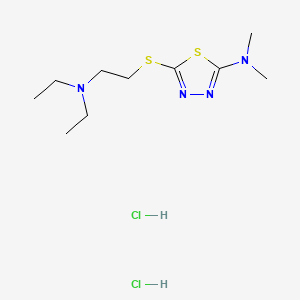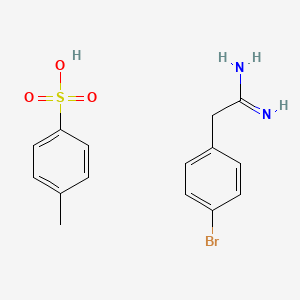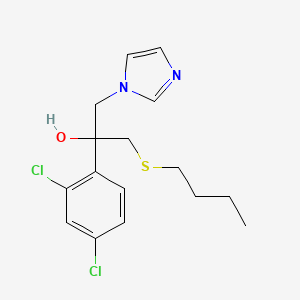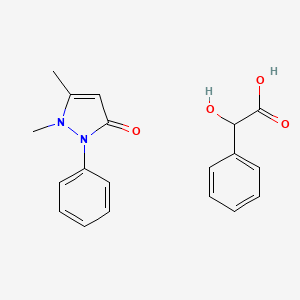
Phosphonic acid, (((3-(dimethylamino)propyl)imino)bis(methylene))bis-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(N,N-Dimethylamino)-N’,N’-bis(phosphonomethyl)propylamine, hydrochloride is a chemical compound with a complex structure that includes both amine and phosphonate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,N-Dimethylamino)-N’,N’-bis(phosphonomethyl)propylamine, hydrochloride typically involves the reaction of dimethylamine with acrylonitrile, followed by subsequent reactions to introduce the phosphonomethyl groups. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
3-(N,N-Dimethylamino)-N’,N’-bis(phosphonomethyl)propylamine, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, typically using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while reduction could produce simpler amine compounds .
科学的研究の応用
3-(N,N-Dimethylamino)-N’,N’-bis(phosphonomethyl)propylamine, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of surfactants and other industrial chemicals
作用機序
The mechanism of action of 3-(N,N-Dimethylamino)-N’,N’-bis(phosphonomethyl)propylamine, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-1,3-diaminopropane
- N,N-Dimethyl-1,3-propanediamine
- 3-Dimethylamino-1-propylamine
Uniqueness
What sets 3-(N,N-Dimethylamino)-N’,N’-bis(phosphonomethyl)propylamine, hydrochloride apart from similar compounds is its unique combination of amine and phosphonate groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and functionality .
特性
CAS番号 |
71113-21-8 |
|---|---|
分子式 |
C7H21ClN2O6P2 |
分子量 |
326.65 g/mol |
IUPAC名 |
[3-(dimethylamino)propyl-(phosphonomethyl)amino]methylphosphonic acid;hydrochloride |
InChI |
InChI=1S/C7H20N2O6P2.ClH/c1-8(2)4-3-5-9(6-16(10,11)12)7-17(13,14)15;/h3-7H2,1-2H3,(H2,10,11,12)(H2,13,14,15);1H |
InChIキー |
AIDQRSDVVHQEEK-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN(CP(=O)(O)O)CP(=O)(O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


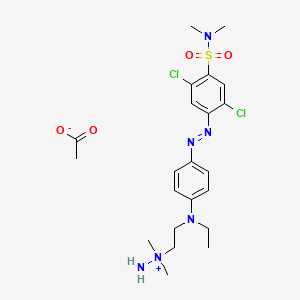
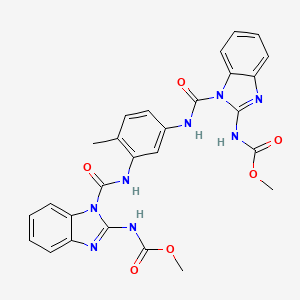

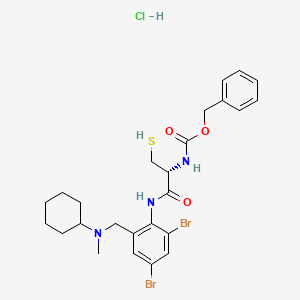
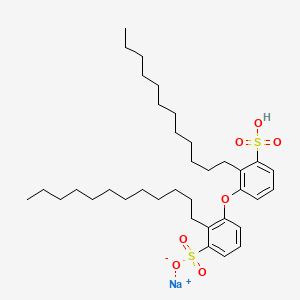

![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)
